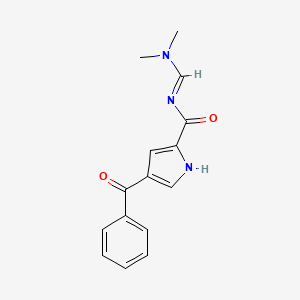

4-benzoyl-N-(dimethylaminomethylidene)-1H-pyrrole-2-carboxamide

描述

属性

IUPAC Name |

4-benzoyl-N-(dimethylaminomethylidene)-1H-pyrrole-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O2/c1-18(2)10-17-15(20)13-8-12(9-16-13)14(19)11-6-4-3-5-7-11/h3-10,16H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVMKBFBFYSXTQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=NC(=O)C1=CC(=CN1)C(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzoyl-N-(dimethylaminomethylidene)-1H-pyrrole-2-carboxamide typically involves the reaction of 4-benzoyl-1H-pyrrole-2-carboxylic acid with dimethylformamide dimethyl acetal (DMF-DMA) under specific conditions. The reaction is carried out in an inert atmosphere, usually under nitrogen, to prevent any unwanted side reactions. The reaction mixture is heated to a temperature range of 80-100°C for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control of reaction parameters and improved yield. The use of catalysts and solvents that enhance the reaction rate and selectivity can also be employed to make the process more efficient.

化学反应分析

Types of Reactions

4-benzoyl-N-(dimethylaminomethylidene)-1H-pyrrole-2-carboxamide undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the dimethylaminomethylidene group, where nucleophiles such as amines or thiols can replace the dimethylamino group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: The major product is the corresponding carboxylic acid derivative.

Reduction: The major product is the corresponding amine derivative.

Substitution: The major products are the substituted pyrrole derivatives.

科学研究应用

4-benzoyl-N-(dimethylaminomethylidene)-1H-pyrrole-2-carboxamide is a specialty chemical compound with the molecular formula . It has several synonyms, including 338976-96-8, 4-benzoyl-N-[(1E)-(dimethylamino)methylidene]-1H-pyrrole-2-carboxamide, Oprea1_611859, MLS000696090, CHEMBL3208200, HMS2649D22, AKOS005104891, SMR000333450, and 9E-011 .

Scientific Research Applications

This compound is a synthetic compound that has applications across various scientific disciplines.

Chemistry

- Synthesis of Novel Compounds This compound serves as an intermediate in synthesizing heterocyclic compounds.

- Catalysts and Ligands Derivatives of this compound can act as ligands in coordination chemistry.

Biology

- Biomolecular Probes It is used in designing probes for biological imaging.

- Enzyme Inhibitors It has potential use in synthesizing enzyme inhibitors for research. One study revealed it to be a competitive inhibitor of tyrosinase, an enzyme critical for melanin production, suggesting potential applications in treating hyperpigmentation disorders.

Medicine

- Drug Development It is explored as a potential pharmacophore in drug design.

- Diagnostic Agents Derivatives could be used in the development of diagnostic tools. Studies have shown it to have antitumor efficacy on various cancer cell lines, with the mechanism linked to the activation of apoptotic pathways.

Industry

- Materials Science It has application in the synthesis of polymers and advanced materials.

- Agriculture It has potential use in agrochemical formulations.

Case Studies

- Study 1: Antitumor Efficacy A study investigated the antitumor efficacy of this compound on various cancer cell lines and the results showed significant cytotoxic effects with IC50 values ranging from 5 to 15 µM across different cell types. The mechanism was linked to the activation of apoptotic pathways, evidenced by increased levels of cleaved caspases and PARP.

- Study 2: Enzyme Interaction Another study focused on the compound's interaction with tyrosinase, an enzyme critical for melanin production. Kinetic assays revealed that the compound acted as a competitive inhibitor, with a calculated Km value indicating strong binding affinity to the enzyme's active site. This suggests potential applications in treating hyperpigmentation disorders.

作用机制

The mechanism of action of 4-benzoyl-N-(dimethylaminomethylidene)-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

相似化合物的比较

Structural and Functional Comparison with Similar Compounds

Substituent Variations and Their Implications

The key structural distinction between the target compound and its analogs lies in the substitution pattern on the carboxamide nitrogen. Below is a comparative analysis:

Table 1: Substituent Variations in Tetrasubstituted Pyrrole Derivatives

- Electronic Effects: The dimethylaminomethylidene group is an electron-rich imine derivative, contrasting with electron-withdrawing chloro substituents in Compounds 1 and 9d. This may enhance nucleophilic interactions in PPIs .

Table 2: Physicochemical Comparison

The dimethylaminomethylidene group may improve aqueous solubility (lower LogP) compared to chlorobenzyl analogs but could introduce hydrolytic instability due to the imine moiety.

Anti-Cancer Activity

- Compound 1: Demonstrates selective cytotoxicity against melanoma cell lines (IC₅₀: 2–5 µM) and synergizes with nutlin-3a to reactivate p53 by reducing MDM2 binding .

- The dimethylaminomethylidene group may modulate binding kinetics by altering hydrogen-bonding interactions with MDM2’s hydrophobic pocket .

DNA-Targeting Analogs

Compounds like 4,5-dibromo-N-(thiazol-2-yl)-1H-pyrrole-2-carboxamide (DNA gyrase inhibitor, IC₅₀: 0.8 µM) highlight the role of halogen and heterocyclic substituents in DNA interaction . In contrast, the target compound’s benzoyl and dimethylaminomethylidene groups suggest a PPI-focused mechanism rather than direct DNA binding.

生物活性

4-benzoyl-N-(dimethylaminomethylidene)-1H-pyrrole-2-carboxamide, a compound with the CAS number 1017485-42-5, has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrrole ring substituted with a benzoyl group and a dimethylaminomethylidene moiety. Its chemical structure is pivotal in determining its biological activity. The molecular formula is , with a melting point reported between 230°C and 232°C .

Antimicrobial Activity

Research has demonstrated that derivatives of pyrrole-2-carboxamides exhibit significant antimicrobial properties. A study highlighted the effectiveness of compounds similar to this compound against drug-resistant strains of Mycobacterium tuberculosis (Mtb). The minimum inhibitory concentration (MIC) for these compounds was found to be less than 0.016 μg/mL, indicating potent anti-tubercular activity .

Table 1: Antimicrobial Activity of Pyrrole Derivatives

| Compound | MIC (μg/mL) | Target Pathogen |

|---|---|---|

| This compound | <0.016 | M. tuberculosis |

| Compound A | <0.016 | M. tuberculosis |

| Compound B | <0.032 | Staphylococcus aureus |

The mechanism by which this compound exerts its antimicrobial effects involves inhibition of the MmpL3 protein in M. tuberculosis. This protein is crucial for mycolic acid transport, essential for the bacterial cell wall integrity. Inhibition leads to compromised cell wall synthesis and ultimately bacterial death .

Case Studies

- Study on Anti-TB Activity : A recent study synthesized various pyrrole derivatives and evaluated their anti-TB activity. Among them, the compound exhibited not only low cytotoxicity (IC50 > 64 μg/mL) but also excellent stability in microsomal assays, suggesting good pharmacokinetic properties for further development as an anti-TB agent .

- Inhibition of Adenylyl Cyclase : Another derivative related to pyrrole-2-carboxamide was shown to inhibit adenylyl cyclase in Giardia lamblia, demonstrating potential applications in treating parasitic infections . This highlights the versatility of pyrrole derivatives in targeting different biological pathways.

Safety and Toxicity

Toxicological assessments indicate that the compound has low cytotoxicity, making it a promising candidate for further clinical evaluation. The safety profile is critical for any therapeutic application, especially given the increasing prevalence of drug-resistant pathogens.

常见问题

Q. What are the common synthetic routes for 4-benzoyl-N-(dimethylaminomethylidene)-1H-pyrrole-2-carboxamide, and what parameters optimize its yield?

The synthesis typically involves multi-step organic reactions starting with pyrrole ring preparation, followed by sequential functionalization with benzoyl and dimethylaminomethylidene groups. Key optimization parameters include:

- Catalysts : Use of Lewis acids (e.g., AlCl₃) for electrophilic substitution.

- Solvents : Polar aprotic solvents (e.g., DMF, THF) to stabilize intermediates.

- Temperature : Controlled stepwise heating (60–100°C) to prevent side reactions. Industrial-scale methods prioritize green chemistry principles, such as solvent recycling and continuous flow reactors .

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological approaches include:

- Chromatography : HPLC with UV detection (λ = 254 nm) for purity assessment.

- Spectroscopy : ¹H/¹³C NMR for functional group verification (e.g., benzoyl carbonyl at ~170 ppm).

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (expected [M+H]⁺: ~314.3 g/mol).

- Solubility Testing : Aqueous solubility >44.9 µg/mL at pH 7.4, critical for in vitro assays .

Q. What are the primary chemical reactions this compound undergoes, and how do conditions influence product distribution?

The compound participates in:

- Oxidation : Forms pyrrole-2-carboxylic acid derivatives using KMnO₄ in acidic conditions.

- Reduction : NaBH₄ selectively reduces the dimethylaminomethylidene group to an amine.

- Substitution : Nucleophilic agents (e.g., Grignard reagents) replace the benzoyl group at elevated temperatures. Product distribution depends on solvent polarity, temperature gradients, and stoichiometric ratios .

Q. Which spectroscopic techniques are most effective for tracking reaction progress?

- In-situ FT-IR : Monitors carbonyl group transformations (e.g., loss of benzoyl C=O at 1680 cm⁻¹).

- Real-time NMR : Tracks intermediate formation in deuterated solvents.

- UV-Vis Spectroscopy : Detects conjugation changes during cyclization or substitution .

Q. How does the compound’s solubility profile impact its application in biological assays?

Aqueous solubility (>44.9 µg/mL at pH 7.4) enables direct use in cell-based studies without DMSO solubilization. For low-solubility derivatives, co-solvents (e.g., PEG-400) or nanoformulation are recommended to maintain bioavailability .

Advanced Research Questions

Q. How can computational methods predict the compound’s reactivity and interaction with biological targets?

- Density Functional Theory (DFT) : Models reaction pathways (e.g., transition states for substitution).

- Molecular Docking : Screens binding affinity to enzymes (e.g., cytochrome P450) using AutoDock Vina.

- MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories. These methods reduce experimental trial-and-error, as demonstrated in reaction design studies .

Q. What strategies resolve contradictions in reported biological activities across studies?

Discrepancies (e.g., anticancer vs. anti-inflammatory efficacy) arise from structural analogs with minor substituent differences. Researchers should:

- Perform comparative bioassays under standardized conditions.

- Analyze structure-activity relationships (SAR) using crystallographic data (e.g., hydrogen-bonding patterns in polymorphs ). Example SAR table:

| Compound | Key Substituent | Bioactivity |

|---|---|---|

| Target compound | Dimethylaminomethylidene | Anticancer, enzyme inhibition |

| Analog 1 (4-Cl benzoyl) | Chlorine substitution | Enhanced anti-inflammatory |

| Analog 2 (methoxyimino) | Methoxy group | Reduced cytotoxicity |

| Source: Adapted from PubChem data |

Q. How can statistical experimental design optimize reaction conditions for novel derivatives?

- Factorial Design : Identifies critical factors (e.g., temperature, catalyst loading) via ANOVA.

- Response Surface Methodology (RSM) : Maximizes yield by modeling nonlinear interactions.

- DoE Software : Tools like Minitab or JMP streamline parameter optimization, reducing experiments by 40–60% .

Q. What advanced techniques elucidate the compound’s mechanism of enzyme inhibition?

- Kinetic Assays : Measure IC₅₀ values via fluorogenic substrates (e.g., for proteases).

- X-ray Crystallography : Resolve binding modes in enzyme active sites (e.g., hydrogen bonds with His residues).

- Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics (ΔG, ΔH) .

Q. How do polymorphic forms affect the compound’s physicochemical properties?

Polymorphs (e.g., monoclinic vs. orthorhombic crystals) alter:

- Solubility : Varied lattice energies impact dissolution rates.

- Bioavailability : Preferred forms enhance membrane permeability.

- Stability : Hygroscopicity differences affect shelf life.

Techniques like PXRD and DSC distinguish polymorphs, as shown in crystallographic studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。